molecular formula C3H4N2S2 B1608562 5-Aminothiazole-2-thiol CAS No. 6294-51-5

5-Aminothiazole-2-thiol

Cat. No. B1608562
CAS RN: 6294-51-5
M. Wt: 132.21 g/mol
InChI Key: RYFCSYHXNOKHCK-UHFFFAOYSA-N
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Description

5-Aminothiazole-2-thiol is a heterocyclic compound with the molecular formula C3H4N2S2 . It has an average mass of 132.207 Da and a mono-isotopic mass of 131.981583 Da . This compound is also known as 2-Mercapto-5-aminobenzothiazole.


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives has been documented in various studies . For instance, a new series of 2-aminothiazole derivatives was designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . The synthesis process involved the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine .


Molecular Structure Analysis

The molecular structure of 5-Aminothiazole-2-thiol consists of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . This structure is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Chemical Reactions Analysis

The chemical reactions involving 2-aminothiazole derivatives have been studied extensively, particularly in the context of medicinal chemistry and drug discovery . For example, different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Aminothiazole-2-thiol include a density of 1.5±0.1 g/cm3, a boiling point of 300.2±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 54.0±3.0 kJ/mol and a flash point of 135.4±20.4 °C .

Scientific Research Applications

1. Phosphodiesterase Type 5 Regulators and COX-1/COX-2 Inhibitors

  • Summary of Application: A new series of 2-aminothiazole derivatives was designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . These compounds were screened for PDE5 activity using sildenafil as a reference drug .
  • Methods of Application: The compounds were synthesized and then screened for PDE5 activity . The screening was carried out using sildenafil as a reference drug .
  • Results or Outcomes: Compounds 23a and 23c were found to have a complete inhibitory effect on PDE5 (100%) at 10 μM without causing hypotension . All tested compounds have an inhibitory effect against COX-1 activity (IC 50 = 1.00–6.34 μM range) and COX-2 activity (IC 50 = 0.09–0.71 μM range) .

2. Antibacterial and Antioxidant Activities

  • Summary of Application: Thiazole-based Schiff base compounds, which include 5-Aminothiazole-2-thiol, have been shown to have antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
  • Methods of Application: Conventional and green approaches using ZnO nanoparticles as catalyst were used to synthesize thiazole-based Schiff base compounds .
  • Results or Outcomes: Among the synthesized compounds, compound 11 showed good activities towards Gram-negative E. coli (14.40 ± 0.04), and Gram-positive S. aureus (15.00 ± 0.01 mm), respectively, at 200 μg/mL compared to amoxicillin (18.00 ± 0.01 mm and 17.00 ± 0.04) . Compounds 7 and 9 displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .

3. Anticancer Drug Discovery

  • Summary of Application: 2-aminothiazole derivatives have emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
  • Methods of Application: A large number of analogs were designed, synthesized, and tested for activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
  • Results or Outcomes: Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

4. Anti-Tubercular Agents

  • Summary of Application: The 2-aminothiazole series has anti-bacterial activity against the important global pathogen Mycobacterium tuberculosis .
  • Methods of Application: A large number of analogs were designed, synthesized, and tested for activity against M. tuberculosis, as well as eukaryotic cells .
  • Results or Outcomes: A representative analog was selective for mycobacterial species over other bacteria and was rapidly bactericidal against replicating M. tuberculosis .

5. Ligands of Estrogen Receptors

  • Summary of Application: Aminothiazole compounds act as ligands of estrogen receptors .
  • Methods of Application: The compounds are synthesized and then tested for their ability to bind to estrogen receptors .
  • Results or Outcomes: The results of these tests are not specified in the source .

6. Adenosine Receptor Antagonists

  • Summary of Application: Aminothiazole compounds afford a new group of adenosine receptor antagonists .
  • Methods of Application: The compounds are synthesized and then tested for their ability to antagonize adenosine receptors .
  • Results or Outcomes: The results of these tests are not specified in the source .

Safety And Hazards

The safety data sheets for 5-Aminothiazole-2-thiol suggest that it should be handled with care to avoid dust formation and inhalation . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

5-amino-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S2/c4-2-1-5-3(6)7-2/h1H,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFCSYHXNOKHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=S)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403316
Record name 5-Amino-thiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminothiazole-2-thiol

CAS RN

6294-51-5
Record name 6294-51-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-thiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RW Rawson, JW McArthur - The Journal of Clinical …, 1947 - academic.oup.com
… , thiouracil, 5 aminothiazole -2- thiol, potassium thiocyanate, … , thiouracil, 5 aminothiazole -2- thiol, aminothiazole and … -2- thione, 5 aminothiazole -2- thiol and potassium thiocyanate was …
Number of citations: 32 academic.oup.com

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